6-p-Tolylheptan-2-one
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Overview
Description
6-p-Tolylheptan-2-one: is an organic compound that belongs to the class of ketones It is characterized by a heptane chain with a ketone functional group at the second position and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the sixth carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-p-Tolylheptan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where p-tolyl ketone is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 6-p-Tolylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Formation of 6-p-Tolylheptanoic acid.
Reduction: Formation of 6-p-Tolylheptan-2-ol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 6-p-Tolylheptan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs with specific therapeutic targets.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, fragrances, and flavoring agents. Its aromatic properties make it suitable for use in perfumery and flavor industries.
Mechanism of Action
The mechanism of action of 6-p-Tolylheptan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s binding affinity and activity. The aromatic ring may participate in π-π interactions or hydrophobic interactions, further modulating its biological effects.
Comparison with Similar Compounds
6-p-Tolylhexan-2-one: Similar structure but with a shorter carbon chain.
6-p-Tolylheptan-3-one: Ketone group at the third position instead of the second.
6-m-Tolylheptan-2-one: Methyl group at the meta position on the aromatic ring.
Uniqueness: 6-p-Tolylheptan-2-one is unique due to the specific positioning of the ketone and p-tolyl groups, which influence its reactivity and properties. The para-substitution on the aromatic ring provides distinct electronic and steric effects compared to ortho or meta substitutions, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
75207-34-0 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
6-(4-methylphenyl)heptan-2-one |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(10-8-11)12(2)5-4-6-13(3)15/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
URMNPIAGMIVNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCC(=O)C |
Origin of Product |
United States |
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